

Application Note: Measuring D-Ala-Lys-AMCA TFA Uptake in Primary Hepatocytes

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Compound of Interest		
Compound Name:	D-Ala-Lys-AMCA TFA	
Cat. No.:	B11933008	Get Quote

Introduction

Primary hepatocytes are a critical in vitro model for studying hepatic drug transport, a key determinant of drug disposition, efficacy, and toxicity. Solute carrier (SLC) transporters, such as the proton-coupled oligopeptide transporters (PEPT), play a significant role in the uptake of various endogenous compounds and xenobiotics into the liver.[1][2] D-Ala-Lys-AMCA is a fluorescent dipeptide that serves as a substrate for peptide transporters, making it a valuable tool for characterizing transporter activity.[3][4][5][6][7] This application note provides a detailed protocol for measuring the uptake of D-Ala-Lys-AMCA in primary hepatocytes, enabling researchers to screen for transporter-drug interactions and investigate the mechanisms of hepatic drug clearance. The assay quantifies transporter function by measuring the accumulation of the fluorescent substrate within cells.[8]

Principle of the Assay

The assay is based on the quantification of intracellular fluorescence following the incubation of primary hepatocytes with D-Ala-Lys-AMCA. The substrate is actively transported into hepatocytes via peptide transporters. After incubation, extracellular substrate is removed by washing, and the cells are lysed. The intracellular fluorescence, which is directly proportional to the amount of substrate taken up, is then measured using a fluorescence plate reader. The specificity of the uptake can be confirmed through inhibition studies using known transporter inhibitors. Comparing uptake at 37°C (active transport) versus 4°C (passive diffusion) can distinguish between transporter-mediated and non-specific uptake.



Materials and Reagents

Equipment:

- Fluorescence microplate reader (Excitation ~380-390 nm, Emission ~480-500 nm)[3][4]
- Cell culture incubator (37°C, 5% CO2)
- Laminar flow hood
- Water bath
- Automated or manual multichannel pipettes
- Refrigerated centrifuge
- Inverted microscope

Consumables:

- Cryopreserved or fresh primary hepatocytes
- Collagen-coated, black-walled, clear-bottom 96-well microplates
- Reagent reservoirs
- · Pipette tips
- Microcentrifuge tubes

Reagents:

- D-Ala-Lys-AMCA TFA (Trifluoroacetate salt)
- Hepatocyte plating and culture medium (e.g., Williams' Medium E)
- Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
- Fetal Bovine Serum (FBS)



- L-glutamine and penicillin-streptomycin supplements
- Cell lysis buffer (e.g., RIPA buffer or 1% Triton X-100 in PBS)
- Known transporter inhibitors (e.g., Gly-Sar, cefadroxil) for validation[6]
- BCA Protein Assay Kit
- Dimethyl sulfoxide (DMSO)

Experimental ProtocolsPreparation of Reagents

- D-Ala-Lys-AMCA Stock Solution (10 mM): Dissolve D-Ala-Lys-AMCA TFA in DMSO. Aliquot and store at -20°C or -80°C, protected from light.[3][4]
- Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) HBSS to the desired final concentrations (e.g., 1-200 μM). The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
- Inhibitor Solutions: Prepare stock solutions of inhibitors in DMSO or an appropriate solvent. Prepare working solutions in HBSS at 2-10 times the final desired concentration.

Cell Culture

- Thaw cryopreserved primary hepatocytes according to the supplier's protocol.
- Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion).
- Seed the hepatocytes in collagen-coated, black-walled, clear-bottom 96-well plates at a density of 60,000-80,000 cells/well in 100 μL of plating medium.
- Incubate at 37°C, 5% CO2 for 4-6 hours to allow for cell attachment.
- After attachment, gently replace the plating medium with 100 μL of fresh, pre-warmed culture medium.
- Maintain the cells in culture for 24-48 hours before initiating the uptake assay.



Uptake Assay Procedure

- Preparation: Gently aspirate the culture medium from all wells. Wash the cell monolayer twice with 150 μL of pre-warmed (37°C) HBSS, being careful not to disturb the cells.
- Pre-incubation: Add 100 μ L of warm HBSS to each well. For inhibition studies, add 50 μ L of HBSS and 50 μ L of the 2X inhibitor working solution. Incubate the plate at 37°C for 10-15 minutes.
- Initiate Uptake: Aspirate the pre-incubation buffer. Add 50 μL of the D-Ala-Lys-AMCA working solution to each well to start the uptake.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes). Note: The optimal incubation time should be determined empirically to ensure uptake is within the linear range.[9]
- Terminate Uptake: To stop the reaction, rapidly aspirate the substrate solution and immediately wash the wells three times with 200 µL of ice-cold HBSS.
- Cell Lysis: After the final wash, aspirate all remaining buffer. Add 50-100 μL of cell lysis buffer to each well. Incubate for 15-20 minutes on a plate shaker at room temperature to ensure complete lysis.
- Fluorescence Measurement: Transfer the lysate to a new 96-well plate (or read directly if the assay plate is compatible). Measure the fluorescence using a microplate reader with excitation set to ~385 nm and emission to ~485 nm.[3][4]
- Protein Quantification: Use 10-20 μL of the cell lysate from each well to determine the protein concentration using a BCA assay, following the manufacturer's instructions. This is used to normalize the fluorescence data.

Data Presentation and Analysis

The raw fluorescence units (RFU) should be normalized to the protein concentration in each well to account for any variations in cell number.

Normalized Uptake (RFU/mg protein) = (RFU_sample - RFU_blank) / (mg protein_sample)



Table 1: Kinetic Parameters of D-Ala-Lys-AMCA Uptake This table presents example Michaelis-Menten kinetic parameters, which should be determined by measuring uptake across a range of substrate concentrations.

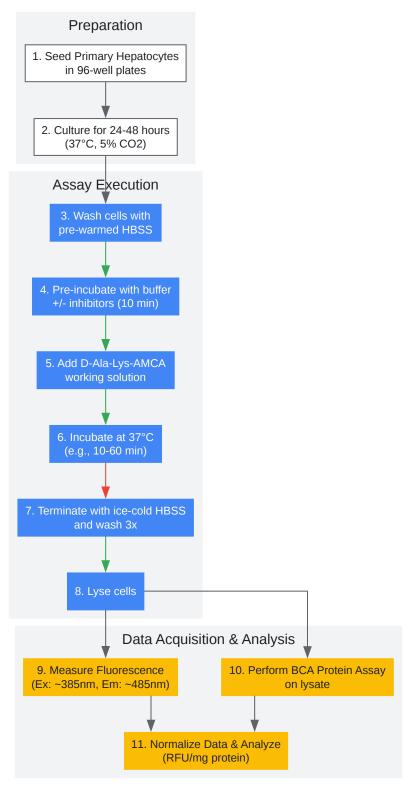
Parameter	Value	Unit
Km (Michaelis Constant)	45.8	μМ
Vmax (Maximum Velocity)	1250	RFU/mg/min

Table 2: Effect of Inhibitors on D-Ala-Lys-AMCA Uptake This table shows example data for characterizing the transporters involved. Uptake is measured in the presence and absence of known inhibitors.

Compound	Concentration (µM)	% Inhibition of Uptake
Control (No Inhibitor)	-	0%
Gly-Sar	1000	78.5%
Cefadroxil	500	65.2%
Test Compound A	10	12.1%
Test Compound B	10	89.7%

Visualizations



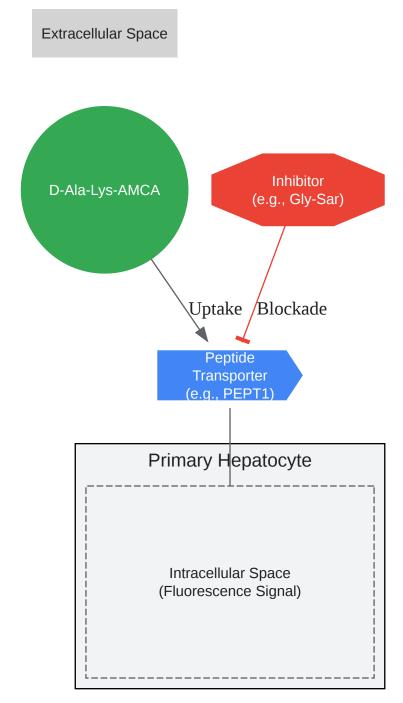


Experimental Workflow for D-Ala-Lys-AMCA Uptake Assay

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Caption: Flowchart of the hepatocyte uptake assay protocol.





Transporter-Mediated Uptake Mechanism

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Caption: Diagram of D-Ala-Lys-AMCA uptake via transporters.



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